AMYLOSE

Beschreibung

Amylose is under investigation in clinical trial NCT01027325 (Resistant Starch Insulin Sensitivity Trial).

Maltotriose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Amylose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

alpha-Maltotriose is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

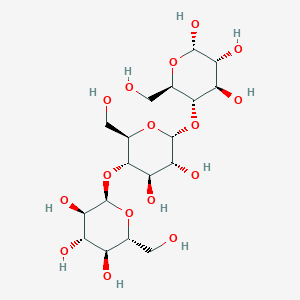

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Helical Conformation of Amylose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure of amylose, the linear component of starch. It focuses on its polymorphic helical conformations, the quantitative parameters that define these structures, and the advanced analytical techniques used for their elucidation.

Introduction to Amylose Structure

Amylose is a linear polysaccharide composed of α-D-glucose units linked primarily by α-(1→4) glycosidic bonds.[1][2] While largely linear, some amylose molecules can exhibit a minor degree of branching via α-(1→6) linkages.[2] The number of glucose residues (n) typically ranges from 300 to 3000, though it can extend into many thousands.[1] The rotational freedom around the glycosidic bonds allows amylose to adopt several distinct helical conformations, which are crucial for its physicochemical properties and its function in biological systems and material science. These conformations are broadly classified into three main polymorphic families: A-type, B-type, and V-type.[1]

The fundamental determinant of amylose's three-dimensional structure is the conformation of the α-(1→4) glycosidic linkage. This is defined by two torsion angles: phi (φ) and psi (ψ).

-

Phi (φ): Describes the rotation around the C1-O bond.

-

Psi (ψ): Describes the rotation around the O-C4 bond.

Specific combinations of these angles give rise to the different helical structures observed in amylose polymorphs.

Amylose Polymorphism and Helical Conformations

Amylose chains can self-assemble into different crystalline arrangements, known as polymorphs. The A- and B-type polymorphs are the most common in native starch, forming double-helical structures, while the V-type is a single helix that typically includes a guest molecule.[1][3]

A-type and B-type Amylose: Parallel Double Helices

Both A- and B-type amylose form left-handed, parallel-stranded double helices.[3] Each helix within the double-stranded structure contains six glucose residues per turn.[3] The primary distinctions between them lie in their crystal packing and degree of hydration.[1][3]

-

A-type amylose features a more compact, monoclinic unit cell with fewer water molecules. It is the predominant form found in cereal starches.

-

B-type amylose is characterized by a more open, hexagonal packing arrangement that incorporates a significant number of water molecules (approximately 36 per unit cell). This type is typically found in tuber and high-amylose starches.[4]

V-type Amylose: Single Helix Inclusion Complexes

V-amylose is a single, left-handed helix that forms in the presence of a "guest" molecule, such as iodine, fatty acids, or small alcohols, which occupies its central hydrophobic channel.[3][5] This structure is not a double helix. The diameter of the V-amylose helix is adaptable and depends on the size of the included guest molecule, leading to helices with six (V₆), seven (V₇), or eight (V₈) glucose units per turn.[1] The V₆ form is the most common and widely studied.[1]

Quantitative Structural Data

The structural determination of amylose polymorphs through techniques like X-ray fiber diffraction has yielded precise quantitative data that define their helical and crystalline structures.

Table 1: Helical and Unit Cell Parameters of Amylose Polymorphs

| Parameter | A-type Amylose | B-type Amylose | V₆-type Amylose (hydrated) |

| Helical Structure | Parallel Double Helix | Parallel Double Helix | Single Helix |

| Handedness | Left-handed | Left-handed | Left-handed |

| Glucose Residues per Turn | 6 | 6 | 6 |

| Rise per Residue (c-axis) | ~1.76 Å | ~1.74 Å | ~1.33 Å |

| Pitch | ~21.12 Å | ~21.1 Å | ~7.91 - 8.17 Å[6] |

| Unit Cell Type | Monoclinic | Hexagonal | Hexagonal |

| Space Group | B2 | P6₁ | P6₁ |

| Unit Cell Dimensions | a = 20.83 Åb = 11.45 Åc = 10.58 Åγ = 122° | a = b = 18.52 Åc = 10.57 Åγ = 120° | a = b = 13.65 Åc = 8.05 Åγ = 120° |

| Water Molecules per Unit Cell | ~8 | ~36 | Varies with guest |

| Data compiled from references[4][6]. Note: Values can vary slightly between studies. |

Table 2: Representative Glycosidic Torsion Angles (φ, ψ)

| Helix Type | φ (phi) | ψ (psi) | Conformation |

| A-type (Double Helix) | +84.3° | -135.2° | Tightly packed helix |

| B-type (Double Helix) | +84.3° | -135.2° | More open, hydrated helix |

| V-type (Single Helix) | ~100° - 115° | ~115° - 125° | Open helix for guest inclusion |

| Data compiled from references[1][4][7]. Torsion angles define the rotation around the C1-O (φ) and O-C4 (ψ) bonds. |

Logical & Experimental Frameworks

Hierarchical Structure of Starch

The complex structure of a starch granule is built upon a clear hierarchy, beginning with the fundamental glucose monomer and scaling up to the macroscopic granule. This organization dictates the physical and chemical properties of starch.

Experimental Workflow for Structure Determination

The elucidation of polysaccharide structures like amylose follows a systematic workflow, integrating sample preparation, data acquisition from multiple techniques, and computational modeling to arrive at a refined 3D structure.

Detailed Experimental Protocols

The determination of amylose's helical structure relies heavily on X-ray fiber diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: X-ray Fiber Diffraction of Amylose

X-ray fiber diffraction is a primary technique for determining the helical symmetry, pitch, and unit cell parameters of polymeric fibers like amylose.[8]

1. Sample Preparation: Fiber Formation

-

Dissolution: High-purity amylose is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a hot aqueous solution.

-

Extrusion/Drawing: The viscous amylose solution is slowly extruded through a fine spinneret into a non-solvent bath (e.g., ethanol or acetone). This precipitates the amylose.

-

Stretching: The resulting filament is carefully stretched or "drawn" to several times its original length. This mechanical stress aligns the helical axes of the amylose molecules parallel to the fiber axis, which is critical for obtaining a high-quality diffraction pattern.

-

Annealing: The oriented fibers may be annealed under controlled humidity and temperature to improve crystallinity and molecular alignment.

2. Data Collection

-

Mounting: A single fiber or a bundle of parallel fibers is mounted on a goniometer head in a specialized X-ray diffractometer.

-

X-ray Source: A focused beam of monochromatic X-rays (commonly Copper Kα radiation, λ = 1.5418 Å) is directed perpendicular to the fiber axis.

-

Detection: The diffraction pattern is recorded on a 2D area detector (e.g., CCD or image plate). The sample may be rotated to capture a complete dataset. The pattern typically consists of a series of spots or arcs arranged in layers, reflecting the repeating helical structure.

3. Data Analysis and Model Refinement

-

Pattern Indexing: The positions and intensities of the diffraction spots are measured. The layer line spacing provides the helical pitch, and the positions of reflections are used to determine the unit cell parameters and space group.

-

Molecular Modeling: A preliminary 3D model of the amylose helix is built based on known bond lengths, angles, and stereochemistry. The φ and ψ torsion angles are key variables.

-

Structure Refinement: The atomic coordinates of the model are adjusted computationally to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. This iterative process minimizes a crystallographic disagreement index (R-factor) to yield a refined molecular structure.

Protocol: Solid-State NMR (ssNMR) Spectroscopy of Amylose

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful non-destructive technique for probing the local conformation and packing of amylose polymorphs in their solid state.[1][9]

1. Sample Preparation

-

Sample State: Lyophilized (freeze-dried) powder of the amylose sample is typically used. The sample must be dry to minimize signal interference from water mobility.

-

Rotor Packing: The powder is carefully and tightly packed into a zirconium oxide rotor (typically 4 mm in diameter). Consistent packing is crucial for stable magic angle spinning and optimal signal.

2. Data Acquisition (¹³C CP/MAS NMR)

-

Spectrometer Setup: The experiment is performed on a high-field solid-state NMR spectrometer.

-

Magic Angle Spinning (MAS): The rotor is spun at a high frequency (e.g., 10 kHz) at the "magic angle" (54.74°) relative to the main magnetic field. This averages out anisotropic interactions (like dipolar coupling and chemical shift anisotropy), resulting in narrower, solution-like spectral lines.[10]

-

Cross-Polarization (CP): The CP technique is used to enhance the signal of the low-abundance ¹³C nuclei. Magnetization is transferred from the abundant ¹H nuclei to the neighboring ¹³C nuclei, significantly improving sensitivity.[10] Key parameters include:

- Contact Time: The duration of magnetization transfer (e.g., 2 ms).

- Recycle Delay: The time between consecutive scans to allow for proton relaxation (e.g., 6 s).[10]

-

Proton Decoupling: A high-power proton decoupling field is applied during data acquisition to remove ¹H-¹³C dipolar couplings, further sharpening the ¹³C signals.[10]

3. Spectral Analysis

-

Chemical Shift Analysis: The chemical shifts of the carbon atoms, particularly C1 and C4, are highly sensitive to the local conformation (i.e., the φ and ψ torsion angles).

-

Polymorph Identification: Different amylose polymorphs give distinct ¹³C CP/MAS spectra. For example, the C1 signal region (90-105 ppm) can be used as a fingerprint: A-type starch shows a characteristic triplet, B-type a doublet, and V-type a singlet.[11]

-

Quantification: By deconvoluting the spectral regions, the relative proportions of crystalline (ordered) and amorphous (disordered) domains within the sample can be quantified.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid quantification of starch molecular order through multivariate modelling of 13C CP/MAS NMR spectra - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. X-ray diffraction of food polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-State NMR Spectroscopy: Towards Structural Insights into Starch-Based Materials in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of Amylose Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of amylose solutions, a critical aspect for researchers, scientists, and professionals in drug development utilizing this versatile biopolymer. Amylose, a linear polymer of α-(1→4) linked D-glucose units, exhibits complex behavior in solution, governed by factors such as concentration, temperature, pH, and the presence of other solutes.[1][2] A thorough understanding of these properties is paramount for controlling and optimizing its functionality in various applications, from a drug delivery vehicle to a food texturizing agent.[3]

Solubility and Solution Conformation

Amylose is sparingly soluble in cold water due to strong intermolecular hydrogen bonding, but its solubility increases with temperature.[1] In aqueous solutions, amylose chains can exist in different conformations: a disordered amorphous state, a single helix, or a double helix (A or B form).[1][4] The α(1→4) glycosidic linkages promote the formation of a helical structure, stabilized by hydrogen bonds between adjacent glucose units.[1] The presence of certain molecules, such as iodine, fatty acids, or aromatic compounds, can induce the formation of a V-form helix, where the guest molecule is included within the helical cavity.[1]

The choice of solvent significantly impacts amylose solubility and conformation. Dimethyl sulfoxide (DMSO) is a good solvent for amylose, and the addition of salts like lithium bromide (LiBr) can further enhance solubility and reduce aggregation.[5][6]

Table 1: Solubility of Amylose from Different Sources in Water

| Starch Source | Solubility (mg/mL) | Degree of Polymerization (DPn) | Branch Linkages (%) |

| Potato | 10.52 | 8440 | 2.1 |

| Rice | 8.83 | 2911 | 1.4 |

| Wheat | 6.33 | 1160 | 1.6 |

Source:[7]

Viscosity

The viscosity of an amylose solution is a key parameter reflecting its molecular size and conformation.[8] It is influenced by concentration, temperature, and the solvent system. In dilute solutions, amylose chains are more flexible, while in concentrated solutions, they can form more rigid, entangled networks. The intrinsic viscosity of amylose is related to its molecular weight and can be determined using techniques like dilute solution viscometry.[9][10]

Table 2: Intrinsic Viscosity of Amylose from Different Sources

| Starch Source | Intrinsic Viscosity (mL/g) |

| Rice | 46.28 ± 0.30 |

| Maize | 123.94 ± 0.62 |

| Wrinkled Pea | 136.82 ± 0.70 |

| Potato | 167.00 ± 1.10 |

Source:[10]

Gelatinization

Gelatinization is the process where starch granules, in the presence of water and heat, undergo an irreversible order-disorder transition.[11] This process involves the swelling of granules, melting of crystalline structures, and leaching of amylose.[12] As the granules swell, amylose, primarily located in the amorphous regions, is the first component to leach out into the surrounding water.[3][13] This leads to an increase in viscosity and the formation of a starch paste.[13] The gelatinization temperature is dependent on the starch source, water content, pH, and the presence of other substances like salts and sugars.[12]

Retrogradation

Retrogradation is the process where gelatinized starch, upon cooling, reassociates into a more ordered, crystalline structure.[12] This phenomenon is primarily driven by the re-association of leached amylose molecules through hydrogen bonding, leading to the formation of a gel network.[3][12] Retrogradation occurs in two phases: a rapid short-term phase dominated by amylose recrystallization, and a slower long-term phase involving the rearrangement of amylopectin.[14][15] The extent of retrogradation is influenced by the amylose content, with higher amylose starches forming firmer gels.[12]

Experimental Protocols

A variety of analytical techniques are employed to characterize the physicochemical properties of amylose solutions.[16]

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for studying the thermal properties of amylose solutions, particularly gelatinization and retrogradation.[11] It measures the heat flow associated with phase transitions as a function of temperature.

Experimental Protocol for Gelatinization Analysis:

-

Sample Preparation: Accurately weigh a small amount of starch (e.g., 2-5 mg) directly into a DSC pan. Add a specific amount of deionized water (e.g., 1:2 starch-to-water ratio) to create a slurry.[11][17] Seal the pan hermetically.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a standard material like indium.[11]

-

DSC Analysis: Place the sealed sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 150°C).[17][18]

X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of amylose in both its native and retrograded states.[19] The diffraction pattern provides information about the type of crystalline polymorph (A, B, or C-type) and the degree of crystallinity.[19]

Experimental Protocol for Retrograded Starch Analysis:

-

Sample Preparation: Gelatinize a starch solution and store it at a controlled temperature (e.g., 4°C) for a specific period to allow for retrogradation.[20] Lyophilize (freeze-dry) the retrograded gel to obtain a powder.

-

XRD Analysis: Mount the powdered sample in the XRD instrument. Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).[21][22]

-

Data Analysis: The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure. For example, retrograded sweet potato starch shows peaks at 2θ angles of 14.7°, 20.7°, 24.3°, 26.5°, and 29.9°.[20][21][22]

Light Scattering

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are used to determine the weight-average molecular weight (Mw), radius of gyration (Rg), and hydrodynamic radius (Rh) of amylose molecules in solution.[23][24]

Experimental Protocol for Light Scattering Analysis:

-

Solution Preparation: Prepare dilute solutions of amylose in a suitable solvent (e.g., DMSO/water) at various concentrations.[5] Filter the solutions through a microporous membrane to remove dust particles.

-

Light Scattering Measurement: Place the filtered solution in a light scattering instrument. Measure the intensity of scattered light at various angles (for SLS) or the fluctuations in scattered light intensity over time (for DLS).

-

Data Analysis: Analyze the scattering data using appropriate models (e.g., Zimm plot for SLS) to determine Mw, Rg, and Rh.

Viscometry

Dilute solution viscometry is used to determine the intrinsic viscosity [η] of amylose solutions, which is a measure of the polymer's contribution to the viscosity of the solution.[25]

Experimental Protocol for Intrinsic Viscosity Determination:

-

Solution Preparation: Prepare a series of amylose solutions of different concentrations in a specific solvent.

-

Viscosity Measurement: Measure the flow time of the pure solvent and each of the amylose solutions through a capillary viscometer (e.g., Ubbelohde viscometer) at a constant temperature.[10]

-

Data Analysis: Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration. Plot the reduced viscosity (η_sp/c) and inherent viscosity (ln(η_rel)/c) against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].[9]

References

- 1. Amylose - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. anec.org [anec.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, structure, and characterization of the putative soluble amyloses from potato, wheat, and rice starches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of amylose content: Structural and functional properties, analytical techniques, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3532602A - Process for reducing viscosity of stabilized starch solutions - Google Patents [patents.google.com]

- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 11. thermalsupport.com [thermalsupport.com]

- 12. Starch gelatinization - Wikipedia [en.wikipedia.org]

- 13. Physicochemical, structural and functional properties of native and irradiated starch: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gelatinization, Retrogradation and Gel Properties of Wheat Starch–Wheat Bran Arabinoxylan Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing Starch Retrogradation from the Perspective of Particle Order - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 18. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 19. X-Ray Diffraction Analysis for Starch | CoLab [colab.ws]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. cpsm.kpi.ua [cpsm.kpi.ua]

- 24. pubs.acs.org [pubs.acs.org]

- 25. nottingham.ac.uk [nottingham.ac.uk]

The Genetic Blueprint of Amylose: An In-depth Guide to its Synthesis and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylose, a linear polymer of α-1,4-linked glucose units, is a fundamental component of starch, profoundly influencing its physicochemical properties and nutritional value. The precise regulation of amylose synthesis is a key determinant of starch quality in various crops and has significant implications for the food industry and the development of novel therapeutic agents targeting carbohydrate metabolism. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing amylose synthesis in plants, with a focus on the core enzymatic machinery, regulatory networks, and key experimental methodologies.

Core Synthesis Pathway

The synthesis of amylose is intricately linked with the overall process of starch biosynthesis, which occurs within the plastids of plant cells. The primary enzyme responsible for the elongation of amylose chains is Granule-Bound Starch Synthase (GBSS) .

Key Enzymes and Genes

The biosynthesis of amylose is a multi-step process orchestrated by a suite of enzymes. While many enzymes are involved in the overarching pathway of starch synthesis, GBSS is the principal catalyst for amylose production.

| Enzyme/Protein | Gene (Common Name) | Function in Amylose Synthesis | Organism Examples |

| Granule-Bound Starch Synthase I (GBSSI) | Waxy (Wx), GBSS1 | The primary enzyme responsible for elongating α-1,4-glucan chains to form amylose within starch granules.[1][2][3] | Rice, Maize, Wheat, Barley, Tartary Buckwheat |

| Granule-Bound Starch Synthase II (GBSSII) | GBSSII | Involved in amylose synthesis in non-storage tissues like leaves. | Wheat |

| PROTEIN TARGETING TO STARCH (PTST) | PTST | Essential for the correct localization of GBSS to starch granules, thereby enabling amylose synthesis.[4][5][6][7][8] | Arabidopsis |

| Starch Synthases (SS) | SS1, SS2, SS3, etc. | Primarily involved in the synthesis of amylopectin, but their activity can influence the substrate availability for GBSS. | Rice, Maize, Wheat |

| Starch Branching Enzymes (SBE) | SBEI, SBEIIa, SBEIIb | Introduce α-1,6 branches, leading to amylopectin formation. Mutations can lead to higher amylose content. | Rice, Maize, Wheat |

| Starch Debranching Enzymes (DBE) | ISA1, ISA2, PUL | Trim aberrant branches during amylopectin synthesis, which can indirectly affect the structure of the starch granule and amylose synthesis. | Rice, Maize |

Genetic Regulation of Amylose Synthesis

The expression of genes involved in amylose synthesis is tightly controlled by a complex network of transcription factors and other regulatory proteins. This regulation ensures that amylose is produced in the correct tissues and at the appropriate developmental stages.

Transcriptional Regulation

Several families of transcription factors have been identified to bind to the promoter regions of key amylose synthesis genes, particularly GBSS1, thereby modulating their expression.

| Transcription Factor Family | Specific Examples | Target Gene(s) | Regulatory Effect | Organism |

| bZIP | OsbZIP58 | GBSS1, SSIIa, SBE1, SBE3 | Positive regulator | Rice |

| MYB | OsMYB5 | GBSS1 | Positive regulator | Rice |

| NAC | ZmNAC36, ZmbZIP91 | Starch synthesis genes | Positive regulators | Maize |

| AP2/EREBP | RSR1 | Starch synthesis genes | Negative regulator | Rice |

| WRKY | SUSIBA2 | Starch synthesis genes | Positive regulator | Barley |

Post-Translational Regulation and Protein-Protein Interactions

The activity of amylose synthesis enzymes is also regulated at the post-translational level through protein-protein interactions and modifications such as phosphorylation. A critical interaction is that of GBSS with PROTEIN TARGETING TO STARCH (PTST). PTST is essential for anchoring GBSS to the starch granule, a prerequisite for amylose synthesis.[4][5][6][7][8]

Signaling Pathways and Regulatory Networks

The genetic regulation of amylose synthesis involves intricate signaling pathways that integrate developmental and environmental cues. Below are graphical representations of these pathways.

Experimental Protocols

A variety of experimental techniques are employed to study the genetic regulation of amylose synthesis. Below are detailed methodologies for key experiments.

Quantification of Amylose Content by Iodine Colorimetry

This method is based on the formation of a blue-colored complex between iodine and the helical structure of amylose.

Materials:

-

Starch sample (e.g., from milled grain)

-

95% Ethanol

-

1 M NaOH

-

1 M Acetic Acid

-

Iodine-Potassium Iodide (I₂-KI) solution (0.2% I₂ and 2% KI in water)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Weigh 100 mg of the starch sample into a 100 mL volumetric flask.

-

Dispersion: Add 1 mL of 95% ethanol to wet the sample. Add 9 mL of 1 M NaOH and mix well.

-

Solubilization: Heat the mixture in a boiling water bath for 10 minutes to gelatinize the starch.

-

Dilution: Cool the solution to room temperature and dilute to 100 mL with distilled water.

-

Color Development: Take a 5 mL aliquot of the starch solution and transfer it to a 100 mL volumetric flask. Add 1 mL of 1 M acetic acid and 2 mL of the I₂-KI solution.

-

Final Volume: Bring the volume to 100 mL with distilled water and mix thoroughly.

-

Incubation: Allow the solution to stand for 20 minutes at room temperature for color development.

-

Measurement: Measure the absorbance of the solution at 620 nm using a spectrophotometer. Use a reagent blank (without starch) to zero the instrument.

-

Quantification: Determine the amylose content by comparing the absorbance to a standard curve prepared with known concentrations of pure amylose.

Gene Expression Analysis by Quantitative Real-Time RT-PCR (qRT-PCR)

qRT-PCR is a sensitive technique to quantify the transcript levels of genes involved in amylose synthesis.

Materials:

-

Plant tissue (e.g., developing endosperm, leaves)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Reverse transcriptase kit (e.g., SuperScript III, Invitrogen)

-

qRT-PCR master mix (containing SYBR Green or a probe-based system)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design and Validation: Design gene-specific primers for the target genes (e.g., GBSS1) and a stably expressed reference gene (e.g., Actin or Ubiquitin). Validate primer efficiency and specificity.

-

qRT-PCR Reaction Setup: Prepare the reaction mixture containing the qRT-PCR master mix, forward and reverse primers, and cDNA template.

-

Real-Time PCR: Perform the qRT-PCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

Enzyme Activity Assay for Granule-Bound Starch Synthase (GBSS)

This assay measures the activity of GBSS by quantifying the incorporation of glucose from ADP-glucose into a glucan primer.

Materials:

-

Starch granules isolated from plant tissue

-

Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.5)

-

ADP-glucose (substrate)

-

Glucan primer (e.g., amylopectin)

-

Dithiothreitol (DTT)

-

Coupled enzyme system for ADP detection (e.g., pyruvate kinase and lactate dehydrogenase)

-

NADH

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Isolate starch granules from the plant tissue of interest. The GBSS enzyme is tightly bound to these granules.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, glucan primer, DTT, and the isolated starch granules (containing GBSS).

-

Initiate Reaction: Start the reaction by adding ADP-glucose.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop Reaction: Terminate the reaction by boiling the sample.

-

ADP Quantification: The amount of ADP produced is stoichiometric to the glucose incorporated. Quantify ADP using a coupled enzyme assay where the conversion of ADP to ATP is linked to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Calculate Activity: Calculate the specific activity of GBSS based on the rate of ADP production per unit of protein or starch.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the function of a candidate gene in amylose synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to amylose synthesis.

Table 1: Amylose Content in Grains of Different Cereal Genotypes

| Cereal | Genotype | Amylose Content (%) | Reference |

| Rice | Indica (Wxa allele) | 20-30 | [9] |

| Rice | Japonica (Wxb allele) | 10-20 | [9] |

| Rice | waxy (GBSS knockout) | 0-2 | [10] |

| Maize | Normal | 25-30 | [11] |

| Maize | waxy (GBSS knockout) | <1 | [11] |

| Wheat | Bread Wheat | 20-28 | [1] |

| Wheat | Waxy Wheat (GBSS null) | <1 | [1] |

| Tartary Buckwheat | Transgenic Rice (overexpressing FtGBSS-5) | Increased significantly | [2] |

Table 2: Representative Enzyme Kinetic Parameters for GBSS

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Sago Starch Hydrolysis | Starch | 13.52 | 2.35 | [12] |

| Note: Specific Km and Vmax values for GBSS can vary significantly depending on the plant species, isoform, and assay conditions. The provided data is for a related starch metabolizing enzyme to illustrate the type of data. |

Conclusion

The genetic regulation of amylose synthesis is a complex and highly coordinated process, with Granule-Bound Starch Synthase playing the central role. The expression of the Waxy gene, encoding GBSS, is controlled by a network of transcription factors, and the localization and activity of the GBSS protein are further modulated by protein-protein interactions, most notably with PTST. A thorough understanding of these regulatory mechanisms is crucial for the targeted genetic improvement of crop quality and for the development of novel starch-based products with tailored functionalities. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further unravel the intricacies of amylose biosynthesis.

References

- 1. Biosynthesis and Regulation of Wheat Amylose and Amylopectin from Proteomic and Phosphoproteomic Characterization of Granule-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PROTEIN TARGETING TO STARCH Is Required for Localising GRANULE-BOUND STARCH SYNTHASE to Starch Granules and for Normal Amylose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROTEIN TARGETING TO STARCH Is Required for Localising GRANULE-BOUND STARCH SYNTHASE to Starch Granules and for Normal Amylose Synthesis in Arabidopsis | PLOS Biology [journals.plos.org]

- 7. Regulation of Amylose Content by Single Mutations at an Active Site in the Wx-B1 Gene in a Tetraploid Wheat Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTEIN TARGETING TO STARCH Is Required for Localising GRANULE-BOUND STARCH SYNTHASE to Starch Granules and for Normal Amylose Synthesis in Arabidopsis | PLOS Biology [journals.plos.org]

- 9. slunik.slu.se [slunik.slu.se]

- 10. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to Amylose Retrogradation and Its Influencing Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylose retrogradation is a critical phenomenon in starch science, influencing the textural, digestive, and physicochemical properties of a vast array of products in the food, pharmaceutical, and other industries. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning amylose retrogradation and a detailed exploration of the multifaceted factors that govern this process. Key experimental methodologies for characterizing retrogradation are presented with detailed protocols, and quantitative data from seminal studies are summarized for comparative analysis. Furthermore, this guide employs visualizations to elucidate complex relationships and experimental workflows, offering a valuable resource for researchers and professionals seeking to understand and control starch retrogradation.

Introduction to Amylose Retrogradation

Starch, a complex carbohydrate composed of amylose and amylopectin, undergoes significant structural changes upon heating in the presence of water, a process known as gelatinization. During gelatinization, the semi-crystalline structure of starch granules is disrupted, leading to the solubilization and dispersion of amylose and amylopectin molecules.[1] Retrogradation is the subsequent process where these disordered starch chains, primarily the linear amylose molecules, reassociate and form ordered, crystalline structures upon cooling and storage.[1]

This recrystallization process is a two-step phenomenon. The initial, rapid phase, often referred to as short-term retrogradation, is dominated by the reassociation of amylose molecules.[2] This is followed by a much slower, long-term retrogradation process involving the recrystallization of the short outer chains of amylopectin.[2] Amylose retrogradation is primarily responsible for the initial increase in gel firmness and changes in the textural properties of starch-based products.[1] The formation of these ordered structures can also lead to syneresis, the expulsion of water from the gel network.[1]

Understanding and controlling amylose retrogradation is paramount in various fields. In the food industry, it is a key factor in the staling of bread and other baked goods. Conversely, in the development of functional foods and drug delivery systems, retrograded starch, a form of resistant starch, is valued for its prebiotic properties and its ability to provide controlled release of encapsulated compounds.

The Molecular Mechanism of Amylose Retrogradation

The fundamental mechanism of amylose retrogradation involves the formation of double helices from the linear α-(1,4)-linked glucan chains. Upon cooling of a gelatinized starch solution, the kinetic energy of the amylose molecules decreases, leading to a reduction in their random coil conformation. This facilitates the alignment of adjacent amylose chains, allowing for the formation of intermolecular hydrogen bonds between the hydroxyl groups of the glucose residues.[3] This process initiates the formation of double-helical structures, which then aggregate to form larger crystalline assemblies.[4]

The crystalline structure formed during retrogradation is typically of the B-type polymorph, which is characterized by a hexagonal packing of double helices with a central water channel.[3] The stability of these crystalline structures is dependent on the extent of hydrogen bonding and the packing density of the helices. The melting temperature of these retrograded amylose crystallites is significantly higher than that of native starch crystallites, often exceeding 100°C.[1]

dot

Caption: Molecular mechanism of amylose retrogradation.

Key Factors Influencing Amylose Retrogradation

A multitude of intrinsic and extrinsic factors can significantly influence the rate and extent of amylose retrogradation. A thorough understanding of these factors is crucial for manipulating the properties of starch-based materials.

Intrinsic Factors

The concentration of amylose is a primary determinant of retrogradation. Higher amylose content generally leads to a faster and more extensive retrogradation process due to the increased probability of intermolecular interactions and chain entanglement.[5]

| Starch Source | Amylose Content (%) | Retrogradation Enthalpy (ΔH) (J/g) after 7 days at 4°C | Reference |

| Waxy Maize | <1 | 0.5 | |

| Normal Maize | 25-28 | 4.2 | |

| High-Amylose Maize (Hylon V) | 50 | 8.9 | [6] |

| High-Amylose Maize (Hylon VII) | 70 | 12.1 | [6] |

Table 1: Effect of Amylose Content on Retrogradation Enthalpy.

The chain length or degree of polymerization (DP) of amylose molecules plays a complex role. While longer chains have a greater propensity to form stable double helices, their mobility in a viscous medium is lower. Conversely, very short chains may not be long enough to form stable crystalline structures. Studies have shown that amylose chains with an intermediate DP exhibit the highest tendency for retrogradation.[7]

| Amylose Fraction (DP) | Gel Firmness (g) after 24h at 4°C | Reference |

| ~200 | 15 | [7] |

| ~1100 | 45 | [7] |

| ~2500 | 30 | [7] |

Table 2: Influence of Amylose Chain Length on Gel Firmness.

Extrinsic Factors

Temperature is a critical factor controlling the kinetics of retrogradation. The rate of retrogradation is generally highest at low, non-freezing temperatures, typically between 4°C and 8°C.[1] At temperatures below freezing, the mobility of amylose chains is significantly reduced, hindering the recrystallization process. Conversely, at higher temperatures (e.g., above 60°C), the thermal energy is sufficient to disrupt the formation of stable hydrogen bonds, thereby inhibiting retrogradation.[8]

| Storage Temperature (°C) | Retrogradation Degree (%) after 24h | Reference |

| 4 | 65 | [8] |

| 25 | 40 | [8] |

| 40 | 25 | [8] |

Table 3: Effect of Storage Temperature on the Degree of Amylose Retrogradation.

The pH of the starch dispersion can influence retrogradation, although its effect is generally less pronounced than that of temperature. At very low or high pH values, hydrolysis of the glycosidic linkages can occur, leading to a reduction in amylose chain length and consequently affecting the retrogradation process. Some studies suggest that a slightly acidic to neutral pH range (pH 4-7) is optimal for amylose retrogradation.[8]

| pH | Retrogradation Rate Constant (k) x 10⁻³ (h⁻¹) | Reference |

| 3 | 4.2 | [8] |

| 5 | 5.8 | [8] |

| 7 | 5.5 | [8] |

| 9 | 4.8 | [8] |

Table 4: Influence of pH on the Rate of Amylose Retrogradation.

-

Lipids: Lipids, particularly fatty acids and monoglycerides, can form inclusion complexes with amylose, known as amylose-lipid complexes. The formation of these complexes inhibits amylose-amylose interactions, thereby retarding retrogradation.[9][10] The helical conformation of amylose entraps the linear hydrocarbon chain of the lipid.

-

Proteins: The effect of proteins on amylose retrogradation is complex and can be either inhibitory or acceleratory depending on the type of protein and its interaction with starch. Some proteins can interfere with the association of amylose chains through steric hindrance or by competing for water.[11][12]

-

Hydrocolloids: Non-starchy hydrocolloids such as xanthan gum, guar gum, and carrageenans can influence retrogradation by altering the viscosity of the continuous phase, competing for water, or through direct interactions with starch molecules. The effect is highly dependent on the type and concentration of the hydrocolloid.[13][14][15]

| Additive (1% w/w) | Inhibition of Retrogradation (%) | Reference |

| Oleic Acid (Lipid) | 45 | [9] |

| Whey Protein Isolate | 25 | [11] |

| Xanthan Gum | 35 | [13] |

| Guar Gum | 30 | [13] |

Table 5: Inhibitory Effect of Various Additives on Amylose Retrogradation.

dot

References

- 1. Retrogradation (starch) - Wikipedia [en.wikipedia.org]

- 2. Structural and enzyme kinetic studies of retrograded starch: Inhibition of α-amylase and consequences for intestinal digestion of starch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal and temperature-cycling retrogradation of high-amylose corn starch: Impact of sonication on its structural and retrogradation properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Environmental factors that affect the ability of amylose to contribute to retrogradation in gels made from rice flour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of protein-starch interactions on starch retrogradation and implications for food product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Hydrocolloids on the Pasting and Retrogradation of Starch with Different Amylose/Amylopectin Ratios | Semantic Scholar [semanticscholar.org]

The Dance of Macromolecules: An In-depth Technical Guide to the Interactions of Amylose with Lipids and Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylose, the linear component of starch, is a versatile biopolymer whose interactions with lipids and proteins are of profound interest in fields ranging from food science to drug delivery. Its simple primary structure—a chain of α-(1→4) linked glucose units—belies a complex three-dimensional architecture capable of forming helical inclusion complexes with a variety of molecules. This guide provides a technical overview of the core principles governing the interaction of amylose with lipids and proteins, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Section 1: Amylose-Lipid Interactions: The Formation of V-Type Inclusion Complexes

The interaction between amylose and lipids, particularly monoacyl lipids like fatty acids and monoglycerides, is characterized by the formation of a helical inclusion complex known as V-amylose. In this arrangement, the amylose chain adopts a left-handed helical conformation, creating a hydrophobic inner channel that encapsulates the hydrocarbon tail of the lipid molecule. This complexation significantly alters the physicochemical properties of both the amylose and the lipid, impacting solubility, digestibility, and thermal stability.

The formation of these complexes is a critical factor in the creation of Type 5 Resistant Starch (RS5), which is resistant to digestion in the small intestine and has been noted for its potential health benefits, including improved glycemic control.[1][2]

Quantitative Analysis of Amylose-Lipid Complexation

The extent of amylose-lipid complex formation can be quantified using several techniques, primarily by measuring the Complexing Index (CI) and the enthalpy of melting (ΔH) of the complexes.

Table 1: Complexing Index of Amylose-Lipid Complexes Under Various Conditions

| Starch/Flour Source | Lipid Type | Treatment | Complexing Index (%) | Reference |

| Rice Starch | Oleic Acid | No Enzyme | 33.9 | [3] |

| Rice Starch | Oleic Acid | Pullulanase Treated | 94.8 | [3] |

| Flour | Free Fatty Acids | No Enzyme | 80.57 | [3] |

| Flour | Free Fatty Acids | Pullulanase Treated | 93.21 | [3] |

| Potato Starch | Palmitic Acid | DGS Method | 6.66 ± 1.4 | [2] |

| Potato Starch | Palmitic Acid | PGS Method | 49.41 ± 14.0 | [2] |

| Corn Starch | 1% Stearic Acid | 75°C, 60 min | Value not specified | [1] |

| Corn Starch | 7% Stearic Acid | 75°C, 60 min | Highest CI observed | [1] |

DGS: Potato starch prepared in DMSO and water; PGS: Potato starch prepared in water with Pullulanase debranching enzyme.

Table 2: Thermal Properties of Amylose-Lipid Complexes Determined by DSC

| Starch Source | Lipid Concentration | Reaction Temp (°C) | Onset T (°C) | Peak T (°C) | Conclusion T (°C) | ΔH (J/g) | Reference |

| Corn Starch | 1% Stearic Acid | 55 | 93.5 | 99.1 | 104.7 | 1.1 | [1] |

| Corn Starch | 7% Stearic Acid | 55 | 92.8 | 98.5 | 105.1 | 2.5 | [1] |

| Corn Starch | 1% Stearic Acid | 65 | 91.9 | 97.8 | 103.5 | 1.4 | [1] |

| Corn Starch | 7% Stearic Acid | 65 | 91.5 | 97.2 | 104.1 | 3.1 | [1] |

| Corn Starch | 1% Stearic Acid | 75 | 90.9 | 96.8 | 102.9 | 1.8 | [1] |

| Corn Starch | 7% Stearic Acid | 75 | 90.1 | 96.5 | 103.2 | 3.9 | [1] |

Experimental Protocols for Characterizing Amylose-Lipid Interactions

The Complexing Index is a spectrophotometric method that quantifies the amount of uncomplexed amylose available to bind with iodine. A higher degree of amylose-lipid complexation results in a lower CI value.

Protocol:

-

Sample Preparation: An amylose-lipid complex sample (e.g., 5 g) is mixed with distilled water (e.g., 25 mL).[1] For starch-lipid complexes, a 0.3 g sample is suspended in water to a total weight of 5 g and gelatinized by heating in a boiling water bath for 10 minutes.[3]

-

Centrifugation: The mixture is vortexed and then centrifuged (e.g., 1500 x g for 20 minutes) to separate the supernatant containing uncomplexed amylose.[1]

-

Iodine Reaction: A specific volume of the supernatant (e.g., 250 µL) is mixed with an iodine solution (e.g., 1 mL of 1.3% I₂ and 2.0% KI) and distilled water.[1][3]

-

Spectrophotometry: The absorbance of the solution is measured at 690 nm.[1]

-

Calculation: The Complexing Index is calculated based on the absorbance of the sample relative to a control without lipids.

DSC is used to measure the thermal properties of amylose-lipid complexes, specifically the melting temperature and enthalpy of the V-type crystalline structure.

Protocol:

-

Sample Preparation: A small amount of the dried and milled amylose-lipid complex sample (e.g., 7 mg) is weighed into a DSC pan.[1] A specific amount of distilled water (e.g., 21 µL) is added, and the pan is hermetically sealed.[1]

-

Equilibration: The sealed pans are equilibrated at room temperature for at least 1 hour.[1]

-

Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 10°C to 150°C).[1] An empty sealed pan is used as a reference.

XRD is employed to provide qualitative and quantitative information about the crystalline structure of the amylose-lipid complexes. The formation of V-type amylose is confirmed by characteristic diffraction peaks.

Protocol:

-

Sample Preparation: The sample is typically freeze-dried and finely ground to a powder.

-

Data Collection: The powdered sample is mounted in the diffractometer. The instrument is set to a specific voltage and current (e.g., 40 kV and 40 mA) and scans a range of diffraction angles (2θ), for instance, from 4° to 40°.[3]

-

Data Analysis: The resulting diffractogram shows peaks at specific 2θ angles. For V-type amylose-lipid complexes, characteristic peaks are typically observed around 11-12° and 20°.[3] The presence and intensity of these peaks confirm the formation and relative crystallinity of the complexes.[3]

Section 2: Amylose-Protein Interactions: A Matter of Surface and Conformation

The interaction between amylose and proteins is more complex and less universally defined than that with lipids. It is largely driven by non-covalent forces, with hydrophobic interactions playing a major role.[4] These interactions can lead to changes in protein conformation and surface hydrophobicity, which are critical in food systems and for the development of protein-polysaccharide bioconjugates in drug delivery.

Quantitative Analysis of Amylose-Protein Binding

Quantifying the binding between amylose and proteins involves determining binding constants (Kₐ), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS). Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful tools for these measurements.

Table 3: Thermodynamic Parameters of Rice Glutelin-Amylose Interaction

| Temperature (K) | Binding Constant (Kₐ) (L/mol) | Number of Binding Sites (n) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Reference |

| 298 | 1.15 x 10⁴ | ~1 | 14.53 | 125.8 | -22.98 | [4] |

| 308 | 1.76 x 10⁴ | ~1 | 14.53 | 125.8 | -24.24 | [4] |

| 318 | 2.53 x 10⁴ | ~1 | 14.53 | 125.8 | -25.49 | [4] |

Data derived from fluorescence quenching studies. Positive ΔH and ΔS values suggest that hydrophobic interactions are the main driving force for the binding process.

Experimental Protocols for Characterizing Amylose-Protein Interactions

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and the thermodynamics of the interaction in a single experiment.[5]

Protocol:

-

Sample Preparation: The protein and amylose solutions are prepared in the same dialysis buffer to minimize heat of dilution effects. A typical starting concentration is 40 µM of protein in the sample cell and 400 µM of amylose in the injection syringe.[6] Samples should be degassed before the experiment.

-

Titration: The amylose solution is titrated into the protein solution in a series of small, precise injections. The heat change after each injection is measured by the calorimeter.

-

Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model (e.g., a single set of identical sites) to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., amylose) to a ligand (e.g., protein) immobilized on a sensor surface. It provides kinetic data (association and dissociation rates) as well as affinity data.[7]

Protocol:

-

Ligand Immobilization: The protein (ligand) is covalently immobilized onto a sensor chip surface using a suitable chemistry, such as amine coupling.[7]

-

Analyte Injection: The amylose solution (analyte) is flowed over the sensor surface at various concentrations.

-

Detection: Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound. This change is measured in real-time and plotted as a sensorgram (response units vs. time).

-

Data Analysis: The sensorgrams are analyzed to determine the association rate constant (kₐ) and the dissociation rate constant (kₐ). The equilibrium dissociation constant (Kₐ) is calculated as the ratio of kₐ/kₐ.

Section 3: Implications for Drug Development

The unique interaction properties of amylose with lipids and proteins make it a highly promising biomaterial for pharmaceutical applications. Its biocompatibility, biodegradability, and non-toxic nature are significant advantages.[8]

Amylose as a Drug Delivery Vehicle

Amylose and its derivatives are being extensively explored as excipients in drug formulations.[9][10] High-amylose starch can form strong matrices suitable for controlled and sustained drug release.[8]

-

Targeted Delivery: Amylose is resistant to digestion by α-amylase in the upper gastrointestinal tract but can be metabolized by bacterial enzymes in the colon. This makes it an ideal carrier for targeted drug delivery to the colon.[8]

-

Inclusion Complexes for Drug Encapsulation: The hydrophobic cavity of the V-amylose helix can encapsulate lipophilic drug molecules, similar to its interaction with lipids. This can protect sensitive drugs from degradation, improve their solubility, and control their release profile.[11][12] Amylose has been successfully used to form inclusion complexes with drugs like nimesulide and praziquantel.[11]

-

Protein-Drug Conjugates: The ability of amylose to interact with proteins can be leveraged to create polysaccharide-protein drug delivery systems, potentially improving the stability and bioavailability of therapeutic proteins.

Amylose-Lipid and -Protein Interactions in Formulations

-

Fat Mimicry and Replacement: Amylose-lipid complexes can mimic the properties of fat micelles, making them useful as fat replacers in low-calorie pharmaceutical or nutraceutical formulations.

-

Excipient Functionality: In tablet formulations, interactions between amylose, lipids (if present), and protein-based active ingredients can influence critical properties such as tablet disintegration, binder efficiency, and drug release kinetics.[8][9] For instance, carboxymethylated high-amylose starch has been shown to be a tunable, multifunctional excipient for tablets and functional coatings.[9]

Conclusion

The interactions of amylose with lipids and proteins are governed by fundamental principles of polymer chemistry and molecular recognition. The formation of V-type inclusion complexes with lipids is well-characterized and provides a basis for developing functional food ingredients and novel drug delivery systems. Amylose-protein interactions, driven primarily by hydrophobic forces, offer opportunities for modulating food texture and creating advanced bioconjugates. For drug development professionals, a thorough understanding of these interactions is paramount for designing effective, stable, and targeted delivery systems that leverage the unique properties of this versatile and natural polymer.

References

- 1. Amylose-Lipid Complex as a Fat Replacement in the Preparation of Low-Fat White Pan Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of complexing index methods to examine the production of amylose-lipid complexes from potato starch | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 3. Characteristics of amylose–lipid complex prepared from pullulanase-treated rice and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding interaction between rice glutelin and amylose: Hydrophobic interaction and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The contemplation of amylose for the delivery of ulcerogenic nonsteroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anionic and Ampholytic High-Amylose Starch Derivatives as Excipients for Pharmaceutical and Biopharmaceutical Applications: Structure-Properties Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Starch - Wikipedia [en.wikipedia.org]

- 11. Preparation and Characterization of Amylose Inclusion Complexes for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Helical Architecture: A Technical Guide to the Crystalline Structures of A-Type and B-Type Amylose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the crystalline structures of A-type and B-type amylose, the two primary polymorphic forms of this linear starch polymer. A thorough understanding of their distinct helical arrangements, packing, and hydration is critical for researchers in fields ranging from food science and materials engineering to drug delivery and pharmaceuticals. This document outlines the key structural differences, presents detailed experimental protocols for their characterization, and explores the biosynthetic and digestive pathways influenced by their unique crystalline architectures.

Core Structural Differences: A-Type vs. B-Type Amylose

A-type and B-type amylose are both composed of left-handed, parallel-stranded double helices of α-(1→4)-linked D-glucose units. However, they exhibit significant differences in their crystal packing and hydration, which fundamentally influence their physicochemical properties.[1]

-

A-Type Amylose: Typically found in cereal starches, A-type amylose features a compact, monoclinic crystal lattice. The double helices are arranged in a dense packing, leaving a relatively small central channel. This structure incorporates a lower amount of water molecules within the crystal unit.[1]

-

B-Type Amylose: Predominantly found in tuber and high-amylose starches, B-type amylose adopts a more open, hexagonal crystal structure.[1] This arrangement creates a larger central channel that accommodates a significantly higher number of water molecules.[1]

These structural distinctions are not merely academic; they have profound implications for properties such as enzymatic digestibility, gelatinization temperature, and retrogradation behavior, which are critical in both biological and industrial contexts.

Data Presentation: Quantitative Structural Comparison

The following tables summarize the key quantitative data for the crystalline structures of A-type and B-type amylose, derived from X-ray diffraction studies.

Table 1: Unit Cell Parameters of A-Type and B-Type Amylose

| Parameter | A-Type Amylose | B-Type Amylose |

| Crystal System | Monoclinic | Hexagonal |

| Space Group | B2 | P6₁ |

| a (Å) | 21.24 | 18.50 |

| b (Å) | 11.72 | 18.50 |

| c (Å) | 10.69 | 10.40 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 123.8 | 120 |

| Water Molecules per Unit Cell | ~8 | ~36 |

Table 2: Helical Parameters of A-Type and B-Type Amylose

| Parameter | A-Type Amylose | B-Type Amylose |

| Helix Type | Left-handed, parallel double helix | Left-handed, parallel double helix |

| Glucose Residues per Turn | 6 | 6 |

| Rise per Residue (Å) | ~3.5 | ~3.5 |

Experimental Protocols for Structural Determination

The elucidation of the crystalline structures of amylose polymorphs relies on a combination of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments.

Enzymatic Synthesis of Amylose for Structural Studies

High-purity, linear amylose is essential for obtaining well-ordered crystals suitable for diffraction studies. Enzymatic synthesis using phosphorylase is a preferred method for producing such samples.

Protocol: Enzymatic Synthesis of Amylose using Potato Phosphorylase

-

Enzyme Extraction:

-

Homogenize peeled potato tubers in a blender with a minimal amount of cold distilled water.

-

Filter the homogenate through muslin cloth.

-

Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the starch granules.

-

Carefully decant the supernatant containing the phosphorylase enzyme.

-

-

Synthesis Reaction:

-

Prepare a reaction mixture containing:

-

Glucose-1-phosphate (substrate) at a concentration of 50 mM.

-

Maltoheptaose (primer) at a concentration of 0.5 mM.

-

The potato phosphorylase extract.

-

A suitable buffer, such as citrate buffer (pH 6.0).

-

-

Incubate the reaction mixture at 37°C. The progress of the reaction can be monitored by taking aliquots at time intervals and observing the color change upon addition of iodine solution (blue color indicates starch formation).

-

-

Purification of Synthesized Amylose:

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Cool the solution and precipitate the synthesized amylose by adding two volumes of ethanol.

-

Collect the amylose precipitate by centrifugation.

-

Wash the pellet with 70% ethanol and then with absolute ethanol.

-

Dry the purified amylose under vacuum.

-

X-ray Fiber Diffraction

X-ray fiber diffraction is a powerful technique for determining the helical structure and unit cell parameters of polymeric materials like amylose that can be oriented into fibers.

Protocol: X-ray Fiber Diffraction of Amylose

-

Sample Preparation (Amylose Fiber Formation):

-

Dissolve the purified amylose in a suitable solvent, such as dimethyl sulfoxide (DMSO) or by heating in water.

-

Slowly extrude the amylose solution into a coagulation bath (e.g., ethanol or isopropanol) to form a fiber.

-

Mount the fiber on a stretching frame and allow it to dry under tension to induce molecular alignment. Annealing the fiber at elevated temperatures and controlled humidity can further improve the crystalline order.

-

-

Data Collection:

-

Mount the oriented amylose fiber on a goniometer in an X-ray diffractometer equipped with a 2D detector (e.g., image plate or CCD).

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Maintain a controlled humidity environment around the sample, as the hydration state is critical for the crystalline structure.

-

Collect diffraction patterns at various orientations of the fiber with respect to the X-ray beam.

-

-

Data Analysis and Structure Refinement:

-

Index the diffraction spots to determine the unit cell parameters and space group.

-

Measure the integrated intensities of the diffraction spots.

-

Use fiber diffraction software packages (e.g., the CCP4 suite) to build a molecular model of the amylose double helix.

-

Refine the atomic coordinates of the model against the experimental diffraction data to obtain the final crystal structure.

-

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for amylose structural analysis and the key biological pathways related to amylose synthesis and digestion.

Experimental Workflow for Amylose Crystal Structure Determination

Simplified Starch Biosynthesis Pathway in Plants

Enzymatic Digestion of Amylose

References

Methodological & Application

Application Notes and Protocols for Amylose Extraction and Purification from Potato Starch

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylose, a linear polymer of α-(1,4)-linked glucose units, is a major component of starch and a valuable biopolymer in the pharmaceutical and food industries. Its unique helical structure allows for the formation of inclusion complexes with various molecules, making it an excellent encapsulating agent for drugs, flavors, and fragrances. Furthermore, its gelling and film-forming properties are utilized in the development of controlled-release drug delivery systems and biodegradable packaging materials. Potato starch is a particularly rich source of amylose, typically containing 20-25% amylose.[1] This document provides detailed protocols for the extraction and purification of high-purity amylose from potato starch, along with comparative data on different methodologies.

Principles of Extraction and Purification

The separation of amylose from the highly branched amylopectin, the other major component of starch, is primarily based on their differential solubility and structural properties.

-

Aqueous Leaching: This method exploits the preferential leaching of amylose from starch granules when heated in water at temperatures below the full gelatinization point of amylopectin. Amylose, being more soluble, diffuses out of the granule into the aqueous phase.

-

Butanol Precipitation: This is one of the most common methods for amylose isolation. In a dispersed starch solution, the addition of butanol induces the formation of an insoluble crystalline complex with amylose. The helical structure of amylose accommodates the linear butanol molecules, leading to precipitation while the branched amylopectin remains in solution.

-

Enzymatic Purification: To achieve high purity, residual amylopectin can be removed by enzymatic hydrolysis. Enzymes like pullulanase and isoamylase specifically cleave the α-(1,6) glycosidic linkages that form the branch points of amylopectin, breaking it down into smaller, more soluble fragments that can be separated from the high-molecular-weight amylose.

-

Recrystallization: This is a further purification step where the extracted amylose is dissolved in a suitable solvent (e.g., hot water or DMSO) and then allowed to slowly cool or precipitate with a non-solvent (e.g., ethanol). This process promotes the formation of purer amylose crystals, leaving impurities in the supernatant.

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data on the yield and purity of amylose extracted from potato starch using different methods.

| Extraction Method | Potato Variety | Starch Yield (%) | Native Amylose Content (%) | Reference |

| Water Steeping | Asterix | 11.53 | 25.71 | [2] |

| Water Steeping | Kruda | 11.32 | 26.60 | [2] |

| Water Steeping | Mosaic | 11.24 | 25.92 | [2] |

Table 1: Starch Yield and Native Amylose Content from Different Potato Varieties. This table shows the initial starch yield from different potato cultivars and the baseline amylose content within that starch.

| Method | Amylose Purity (%) | Amylose:Amylopectin Ratio | Molar Mass ( g/mol ) | Reference |

| Butanol Precipitation | 85.6 - 92.6 | 67.4:32.6 | 1.2 x 10⁵ - 8.5 x 10⁵ | [3][4] |

| Aqueous Leaching | High Purity (qualitative) | - | - | [5] |

| Enzymatic (Pullulanase) Treatment (of extracted amylose) | High Purity (qualitative) | - | - | [6] |

Table 2: Purity and Molecular Characteristics of Amylose from Potato Starch by Different Methods. This table provides an overview of the purity and molecular weight of amylose obtained through various techniques.

Experimental Protocols

Protocol 1: Amylose Extraction by Butanol Precipitation

This protocol describes a widely used method for the extraction of amylose from potato starch.

Materials:

-

Potato Starch

-

n-Butanol

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Centrifuge

-

Magnetic Stirrer Hotplate

-

Lyophilizer (Freeze-dryer)

Procedure:

-

Starch Dispersion: Prepare a 2% (w/v) suspension of potato starch in distilled water.

-

Gelatinization: While stirring, heat the suspension to boiling and maintain for 20 minutes to ensure complete gelatinization.

-

Alkalinization: Cool the solution to room temperature and add 1 M NaOH dropwise to a final concentration of 0.1 M to fully disperse the starch molecules.

-

Neutralization: Neutralize the solution with 1 M HCl.

-

Butanol Addition: Add n-butanol to the starch solution to a final concentration of 10% (v/v) while stirring.

-

Complex Formation: Continue stirring for 2 hours at room temperature, then store at 4°C overnight to allow for the complete formation of the amylose-butanol complex.

-

Centrifugation: Centrifuge the suspension at 5,000 x g for 20 minutes to pellet the amylose-butanol complex.

-

Washing: Discard the supernatant (containing amylopectin) and wash the pellet twice with a 75% ethanol solution to remove residual butanol and other impurities. Centrifuge after each wash.

-

Drying: Dry the purified amylose pellet, preferably by lyophilization, to obtain a fine powder.

Protocol 2: Amylose Purification by Recrystallization

This protocol is for further purifying the amylose obtained from the butanol precipitation method.

Materials:

-

Crude Amylose

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Distilled Water

-

Centrifuge

Procedure:

-

Dissolution: Dissolve the crude amylose in DMSO to a concentration of 1% (w/v). Gentle heating (up to 60°C) may be required.

-

Precipitation: Slowly add 3 volumes of absolute ethanol to the amylose solution while stirring to precipitate the amylose.

-

Centrifugation: Centrifuge the suspension at 5,000 x g for 15 minutes to collect the purified amylose.

-

Washing: Wash the pellet with absolute ethanol to remove residual DMSO.

-

Drying: Dry the purified amylose under vacuum or by lyophilization.

Protocol 3: Enzymatic Removal of Amylopectin

This protocol uses pullulanase to specifically hydrolyze contaminating amylopectin.

Materials:

-

Amylose preparation containing residual amylopectin

-

Pullulanase (e.g., from Klebsiella pneumoniae)

-